Eprosartan mesylate dihydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
197855-71-3 |
|---|---|
Molecular Formula |
C24H32N2O9S2 |
Molecular Weight |
556.7 g/mol |
IUPAC Name |
4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid;methanesulfonic acid;dihydrate |
InChI |
InChI=1S/C23H24N2O4S.CH4O3S.2H2O/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27;1-5(2,3)4;;/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29);1H3,(H,2,3,4);2*1H2/b18-12+;;; |
InChI Key |
HIUNDVRJXJGSGV-KMDBKMSFSA-N |
SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O.CS(=O)(=O)O.O.O |
Isomeric SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(\CC3=CC=CS3)/C(=O)O.CS(=O)(=O)O.O.O |
Canonical SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O.CS(=O)(=O)O.O.O |
Synonyms |
epro-sartan mesylate dihydrate eprosartan mesylate dihydrate |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Process Optimization for Eprosartan Mesylate Dihydrate
Novel Synthetic Routes for Eprosartan (B1671555) Base and its Precursors
The synthesis of eprosartan has evolved significantly, with research focusing on improving yield, purity, and cost-effectiveness. Several innovative approaches have been developed for the construction of the eprosartan base and its key imidazole (B134444) intermediates.
Exploration of Regioselective Synthesis Strategies
A key challenge in the synthesis of eprosartan is the regioselective formation of the 1,2,5-trisubstituted imidazole ring. Early synthetic strategies often involved cumbersome protection and deprotection steps to achieve the desired substitution pattern. acs.org
A significant advancement in this area is a novel method for the preparation of 1,2-disubstituted-1H-imidazole-5-carboxaldehydes through the highly regioselective reaction of N-monosubstituted amidines with 2-halo-3-alkoxy-2-propenals. acs.orgacs.orgnih.gov This reaction produces the desired 1,2,5-isomer with high selectivity, achieving ratios of 1,2,5- to 1,2,4-imidazolecarboxaldehydes ranging from 85:15 to a completely selective 100:0. acs.orgacs.orgnih.gov This methodology was successfully scaled up to produce multikilogram quantities of a key intermediate for eprosartan synthesis. acs.org
Another approach to achieve regioselectivity involves the protection of the 2-n-butyl-4-formylimidazole intermediate. google.com This strategy utilizes a nitrogen-protecting reagent, such as methyl acrylate, in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to direct subsequent reactions to the desired nitrogen atom of the imidazole ring. google.com The order of these reaction steps can also be reversed, where the imidazole intermediate is first reacted with (2-thienylmethyl)propanedioic acid mono-ethyl ester, followed by regioselective N-protection. google.com
| Synthetic Strategy | Key Reagents | Key Feature | Reference |
| Reaction of N-monosubstituted amidines | 2-halo-3-alkoxy-2-propenals | High regioselectivity in forming 1,2,5-trisubstituted imidazoles. | acs.orgacs.orgnih.gov |
| Regioselective N-protection | Methyl acrylate, DBU | Protection of the imidazole nitrogen to direct subsequent reactions. | google.com |
Development of High-Yield and Purity Processes
Another commercially viable process focuses on the reaction of methyl 4-[[2-butyl-5-formyl-1H-imidazol-1-yl]methyl]benzoate with ethyl 2-carboxy-3-(2-thienyl)propionate in cyclohexane (B81311). google.com This method is designed to produce the intermediate ethyl (αE)-α-[[2-n-butyl-1-[[4-(methoxycarbonyl)phenyl]methyl]-1H-imidazol-5-yl]methylene-2-thiophene propionate (B1217596) substantially free of the decarboxylated impurity, ethyl 3-(2-thienyl)propionate. google.com Subsequent hydrolysis then yields high-purity eprosartan. google.com
Further process improvements include the use of specific N-protecting groups like C1-C4 alkyl ester derivatives of methacrylic acid or crotonic acid in the presence of an anion exchange resin or DBU. google.com This is followed by a series of reactions and a final hydrolysis step to produce eprosartan, which is then converted to its mesylate salt. google.com
Crystallization and Salt Formation Processes for Eprosartan Mesylate Dihydrate
The final steps of isolating eprosartan as its mesylate dihydrate salt are critical for ensuring the purity, stability, and desired physical properties of the active pharmaceutical ingredient (API).
Impact of Solvent Systems and Reaction Conditions on Crystalline Purity and Yield
The choice of solvent and reaction conditions during salt formation and crystallization significantly influences the final product's characteristics. A common method involves dissolving or suspending eprosartan in glacial acetic acid, followed by the addition of methanesulfonic acid. google.comgoogle.com The eprosartan mesylate can then be isolated through various techniques, including continuous stirring to induce precipitation, concentration to dryness, or by adding an organic ester solvent like ethyl acetate (B1210297) to promote crystallization. google.comgoogle.com
Using ethyl acetate for crystallization has been shown to yield high-purity eprosartan mesylate with low residual solvent content. google.com This process is also scalable and cost-effective for industrial production. The slow precipitation of the mesylate salt in glacial acetic acid helps to avoid the embedding of the free base within the crystal lattice. google.com The reaction temperature for this process can range from 10°C to 110°C. google.com
The use of polymer-directed crystallization has also been explored to control the morphology of eprosartan crystals. researchgate.net For instance, crystallizing eprosartan in the presence of polyethylenimine (PEI) by adjusting the pH can induce the self-assembly of smaller primary crystals into larger, ordered spherical aggregates without altering the polymorphic form. researchgate.net
| Solvent System/Method | Key Advantages | Reference |
| Glacial Acetic Acid / Ethyl Acetate | High purity, low residual solvent, scalable. | google.comgoogle.com |
| Polymer-Directed (PEI) | Control over crystal morphology and aggregation. | researchgate.net |
Polymorphism and Solid-State Chemistry of Eprosartan Mesylate (excluding basic identification)
Polymorphism, the ability of a substance to exist in different crystal forms, is a critical consideration in pharmaceutical development as it can affect a drug's stability and bioavailability. ias.ac.innih.gov Eprosartan mesylate is known to exist in different solid-state forms, including anhydrous and dihydrate forms. researchgate.net
The dihydrate form undergoes dehydration in two distinct steps, losing one mole of water between 25-70°C and the second mole between 70-120°C. researchgate.net Following complete dehydration, recrystallization to an anhydrous phase occurs at approximately 120-140°C. researchgate.net This highlights the importance of controlling temperature and humidity during manufacturing and storage to maintain the desired solid-state form.
The formation of cocrystals, which are multi-component crystals held together by non-covalent interactions, has also been investigated as a means to modify the physicochemical properties of eprosartan mesylate. researchgate.netresearchgate.net Studies have shown that cocrystals of eprosartan mesylate with coformers like succinic acid, p-aminobenzoic acid, and salicylic (B10762653) acid can exhibit significantly higher solubility compared to the pure drug. researchgate.net
Impurity Profiling and Control in Synthetic Schemes
Controlling impurities in the final API is a critical aspect of pharmaceutical manufacturing. In the synthesis of eprosartan mesylate, several process-related impurities can arise.
One significant issue in earlier synthetic methods using isopropanol (B130326) for salt formation was the generation of impurities such as isopropyl mesylate and eprosartan isopropyl ester. google.com Isopropyl mesylate is a genotoxic impurity, making its control particularly important. google.com The use of non-alcoholic solvents like glacial acetic acid for the salt formation step helps to avoid the formation of these ester impurities. google.comgoogle.com
A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the determination of eprosartan mesylate and its impurities. researchgate.netgrafiati.com This analytical method is crucial for monitoring and controlling the levels of impurities in the final product. researchgate.net One identified impurity is alpha-{2-butyl-1-{{4-(methoxycarbonyl)phenyl)methyl}-1H-imidazol-5-yl}methylene}-2-thiophenepropanoic acid ethyl ester. researchgate.net
| Impurity | Origin | Control Strategy | Reference |
| Isopropyl mesylate | Reaction of methanesulfonic acid with isopropanol solvent. | Use of non-alcoholic solvents like glacial acetic acid for salt formation. | google.com |
| Eprosartan isopropyl ester | Esterification of eprosartan with isopropanol solvent. | Use of non-alcoholic solvents like glacial acetic acid for salt formation. | google.com |
| Ethyl 3-(2-thienyl)propionate | Decarboxylation of a reaction intermediate. | Use of cyclohexane as a solvent in the condensation step. | google.com |
| alpha-{2-butyl-1-{{4-(methoxycarbonyl)phenyl)methyl}-1H-imidazol-5-yl}methylene}-2-thiophenepropanoic acid ethyl ester | Process-related impurity. | Monitored and controlled using validated analytical methods like RP-HPLC. | researchgate.net |
Identification and Characterization of Process-Related Impurities
The control of impurities is a critical aspect of active pharmaceutical ingredient (API) manufacturing, as impurities can affect the efficacy and safety of the final drug product. In the synthesis of Eprosartan Mesylate, several process-related impurities have been identified and characterized using advanced analytical techniques. The profiling of these impurities is essential for optimizing the manufacturing process and ensuring the purity of the bulk drug. researchgate.net
Analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for detecting and elucidating the structures of these impurities. researchgate.netnih.gov High-performance liquid chromatography (HPLC), especially reverse-phase HPLC (RP-HPLC), is widely employed for the separation and quantification of eprosartan and its related substances. grafiati.comnih.govinnovareacademics.in The development of robust, systematic, and rapid LC-MS methods allows for the simultaneous determination of eprosartan mesylate and its known impurities in a single run. nih.gov
Several process-related impurities have been documented. These can arise from starting materials, intermediates, or side reactions during the synthesis. One notable example is a novel dimer impurity, which was identified and characterized using electrospray ionization multi-stage mass spectrometry (ESI/MSn) and comprehensive 1D and 2D NMR experiments. nih.gov The structure of this impurity was elucidated as 4,4'-(5,5'-(1E,1'E)-3,3'-(4,4'-methylenebis(thiophene-4,2-diyl))bis(2-carboxyprop-1-ene-3,1-diyl)bis(2-butyl-1H-imidazole-5,1-diyl))bis(methylene) dibenzoic acid. nih.gov Its fragmentation pattern in mass spectrometry showed characteristic ions indicating a structure containing two eprosartan units. nih.gov
Other identified impurities include those resulting from esterification reactions, degradation, or residual starting materials. The geometric (Z)-isomer of eprosartan can also be formed under certain conditions, such as photo-alkaline stress. scispace.com
The table below summarizes some of the known process-related impurities of Eprosartan.
Table 1: Identified Process-Related Impurities of Eprosartan Mesylate
| Impurity Name | Chemical Name | Characterization Techniques |
|---|---|---|
| Eprosartan Dimer Impurity | 4,4'-(5,5'-(1E,1'E)-3,3'-(4,4'-methylenebis(thiophene-4,2-diyl))bis(2-carboxyprop-1-ene-3,1-diyl)bis(2-butyl-1H-imidazole-5,1-diyl))bis(methylene) dibenzoic acid | HPLC, ESI/MSn, 1D & 2D NMR nih.gov |
| (Z)-Eprosartan | (Z)-3-(2-Butyl-1-((4-carboxyphenyl)methyl)-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)acrylic acid | RP-HPLC, LC-MS, LC-NMR scispace.compharmaffiliates.com |
| Eprosartan Isopropyl Ester | Isopropyl (E)-3-(2-butyl-1-((4-carboxyphenyl)methyl)-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)acrylate | HPLC google.com |
| Impurity A | alpha {2-butyl-1{{4-(methoxy carbonyl) phenyl) methyl}-1H-imidazol-5-yl} methylene}-2-thiophene propanoic acid ethyl ester | RP-HPLC innovareacademics.in |
| Eprosartan Impurity 3 | (E)-4-((2-butyl-5-(2-carboxyvinyl)-1H-imidazol-1-yl)methyl)benzoic acid compound with methanesulfonic acid (1:1) | HPLC, MS o2hdiscovery.co |
Strategies for Impurity Reduction and Mitigation during Synthesis
The primary goal of process optimization in pharmaceutical manufacturing is to develop a scalable, cost-effective, and robust process that consistently produces a high-purity API. A key strategy in the synthesis of Eprosartan Mesylate involves mitigating the formation of process-related impurities, particularly those that are difficult to remove. google.com
A significant advancement in the synthesis of Eprosartan Mesylate has been the modification of the final salification step. Early synthetic routes described in patent literature utilized isopropanol as the solvent for the reaction between eprosartan and methanesulfonic acid. google.com However, this method was found to generate two problematic impurities: Eprosartan Isopropyl Ester and Isopropyl Mesylate. google.com The latter is a potentially genotoxic impurity, making its presence in the final product a significant safety concern that is strictly regulated by health authorities. google.com
To overcome this issue, an improved process was developed that avoids the use of alcohol-based solvents. The most effective and industrially viable alternative involves using glacial acetic acid as the solvent for the salification process. google.comgoogle.com
Key aspects of the improved salification process include:
Solvent Choice: Replacing isopropanol with glacial acetic acid eliminates the source of esterification, thereby preventing the formation of eprosartan isopropyl ester and isopropyl mesylate. google.com
Process Parameters: The reaction is typically performed by suspending or dissolving eprosartan in glacial acetic acid, followed by the addition of methanesulfonic acid. google.com The temperature is controlled, often within a range of 25°C to 35°C, to ensure complete reaction and optimal yield. google.com
Crystallization and Purification: The product, Eprosartan Mesylate, can be precipitated directly from the acetic acid solution. google.com Alternatively, an organic ester solvent, such as ethyl acetate, can be added to facilitate crystallization, which further purifies the product and yields high-purity Eprosartan Mesylate with low residual solvent content. google.com
This revised methodology not only prevents the formation of undesirable impurities but also results in high yields (often exceeding 90%) and produces a product suitable for industrial-scale manufacturing. google.com
In addition to solvent selection, other general strategies for impurity mitigation include:
Controlling Reaction Conditions: Optimizing parameters such as temperature, reaction time, and pH can minimize side reactions and the formation of degradation products. google.com
Purification Techniques: Employing effective purification methods, like recrystallization, is crucial for removing any impurities that may have formed.
Nitrosamine (B1359907) Impurity Control: While non-tetrazole angiotensin II receptor blockers like eprosartan are considered less susceptible to nitrosamine impurity formation than their tetrazole-based counterparts, general control strategies to avoid nitrosating agents in raw materials and solvents remain a relevant consideration for all pharmaceutical manufacturing. biotech-asia.org
The table below outlines the comparison between the old and improved synthesis methods.
Table 2: Comparison of Salification Methods for Eprosartan Mesylate
| Feature | Original Method | Improved Method | Rationale for Change |
|---|---|---|---|
| Solvent | Isopropanol | Glacial Acetic Acid | To avoid formation of ester-related impurities. google.com |
| Key Impurities | Eprosartan Isopropyl Ester, Isopropyl Mesylate | Minimal formation of problematic impurities. | Isopropyl mesylate is a potential genotoxic impurity. google.com |
| Purification | Column Chromatography | Precipitation / Crystallization | Improved method is more scalable and cost-effective. google.com |
| Yield & Purity | Low Yield (6-7%), significant impurities | High Yield (>90%), High Purity | Process optimization for industrial production. google.com |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| (Z)-Eprosartan |
| 4,4'-(5,5'-(1E,1'E)-3,3'-(4,4'-methylenebis(thiophene-4,2-diyl))bis(2-carboxyprop-1-ene-3,1-diyl)bis(2-butyl-1H-imidazole-5,1-diyl))bis(methylene) dibenzoic acid |
| 4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid |
| Acetonitrile (B52724) |
| Eprosartan |
| Eprosartan Isopropyl Ester |
| Eprosartan Mesylate |
| This compound |
| Ethyl acetate |
| Glacial acetic acid |
| Impurity A |
| Isopropanol |
| Isopropyl Mesylate |
Molecular Pharmacology and Receptor Interaction Mechanisms of Eprosartan Mesylate Dihydrate
Detailed Mechanism of Action at the AT1 Receptor Subtype
Eprosartan's primary therapeutic action is the selective blockade of the angiotensin II type 1 (AT1) receptor. drugbank.com This action prevents the binding of angiotensin II, a potent vasoconstrictor and the primary pressor agent of the RAAS, to AT1 receptors located in various tissues, including vascular smooth muscle and the adrenal gland. fda.gov
In vitro binding studies have established that eprosartan (B1671555) possesses a high and specific affinity for the AT1 receptor subtype. tandfonline.com Its affinity for the AT1 receptor is approximately 1,000 times greater than its affinity for the AT2 receptor. fda.govhres.ca This selectivity ensures that its effects are targeted specifically to the pathways mediated by AT1 receptor activation. tandfonline.comnih.gov Studies have reported IC50 values, the concentration required to inhibit 50% of binding, for eprosartan in the range of 1.4 to 3.9 nM for the AT1 receptor. caymanchem.com
Table 1: In Vitro Receptor Binding Affinity of Eprosartan
| Receptor Subtype | Affinity Characteristics |
|---|---|
| AT1 | High affinity (IC50: 1.4–3.9 nM) caymanchem.comnih.gov |
| AT2 | Low affinity (~1,000-fold lower than for AT1) drugbank.comfda.govhres.ca |
Eprosartan functions as a reversible, competitive antagonist at the AT1 receptor. drugbank.comfda.govresearchgate.net This mode of antagonism means that eprosartan binds to the same site as angiotensin II but does not elicit an intracellular response, effectively blocking the receptor. researchgate.netoup.com As a true competitive antagonist, its blockade can be surmounted by sufficiently high concentrations of the agonist, angiotensin II. tandfonline.comoup.com Crucially, eprosartan exhibits no partial agonist activity, meaning it does not weakly activate the AT1 receptor in the absence of angiotensin II. drugbank.comfda.govrxabbvie.com This ensures a complete and pure antagonistic effect, preventing any unwanted receptor stimulation. drugbank.comfda.gov
Intracellular Signaling Pathways Modulated by AT1 Receptor Blockade
The blockade of the AT1 receptor by eprosartan interrupts key intracellular signaling cascades that are normally initiated by angiotensin II, leading to its vasodilatory and aldosterone-lowering effects. drugbank.com
The AT1 receptor is a classic G-protein coupled receptor (GPCR). nih.govtaylorfrancis.com Upon binding of angiotensin II, the AT1 receptor activates the Gq/11 family of G-proteins. mdpi.com This activation stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). physiology.org IP3 diffuses through the cytoplasm to bind to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. physiology.org Simultaneously, DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). mdpi.comphysiology.org The elevated Ca2+ levels and activated PKC in vascular smooth muscle cells lead to muscle contraction and vasoconstriction. drugbank.comphysiology.org By blocking angiotensin II from binding to the AT1 receptor, eprosartan prevents this entire signaling cascade, resulting in vasodilation. drugbank.com
Pre-synaptic AT1 Receptor Interaction and Norepinephrine (B1679862) Release Inhibition
A distinguishing feature of eprosartan's pharmacology is its interaction with presynaptic AT1 receptors located on sympathetic nerve terminals. nih.govdrugbank.comresearchgate.net Angiotensin II can act on these presynaptic receptors to facilitate the release of the neurotransmitter norepinephrine. researchgate.netoup.com By blocking these presynaptic AT1 receptors, eprosartan inhibits this angiotensin II-mediated enhancement of norepinephrine release. nih.govnih.govoup.com This sympathoinhibitory activity, which is not observed with some other AT1 receptor antagonists at equivalent doses, provides an additional mechanism for blood pressure reduction by dampening sympathetic nervous system activity. nih.govresearchgate.net
Comparative Molecular Docking and Ligand-Receptor Dynamics with other ARBs
Molecular docking studies provide valuable insights into the binding interactions between ligands and their receptors at the molecular level. When comparing eprosartan with other ARBs, these studies reveal both common and distinct interaction patterns within the AT1 receptor binding pocket.
Most ARBs, including eprosartan, share common structural features that facilitate their binding to the AT1 receptor. nih.govresearchgate.net These often include a biphenyl-tetrazole or a similar acidic moiety that interacts with key residues in the receptor. wikipedia.org However, eprosartan possesses a unique chemical structure that distinguishes it from other "sartan" drugs. nih.govwikipedia.org Instead of the typical biphenyl-methyl group, eprosartan features a carboxy benzyl (B1604629) group, which is suggested to more closely mimic the phenolic moiety of tyrosine at position 4 of angiotensin II. wikipedia.org This structural difference is believed to contribute to a stronger binding to the receptor. wikipedia.org
Docking simulations have shown that various ARBs, including eprosartan, bind within the orthosteric ligand-binding pocket of the AT1 receptor, forming extensive interactions with a set of common anchoring residues. nih.gov However, the specific interactions and binding affinities can vary. For instance, studies comparing the binding affinities of several ARBs have shown that candesartan (B1668252) and olmesartan (B1677269) exhibit the highest affinity for the AT1 receptor, followed by irbesartan (B333) and eprosartan. wikipedia.org
One study that performed a virtual screening of nine ARBs against the COVID-19 main protease found that the tested compounds showed variable binding affinities, with eprosartan ranking after fimasartan, candesartan, olmesartan, and azilsartan. researchgate.netnih.gov Another study focusing on the inhibition of kynurenine (B1673888) aminotransferase II (KAT II) found that valsartan (B143634) was the most potent inhibitor, while eprosartan's inhibitory concentration was comparable to that of candesartan and losartan (B1675146). springermedizin.de
A notable characteristic of eprosartan is its behavior as a robust inverse agonist, even for the active state of the AT1 receptor. nih.gov While other ARBs like candesartan and telmisartan (B1682998) show reduced inverse agonist activity when the receptor is in its active state, eprosartan maintains its robust activity due to only subtle changes in its interaction with the receptor. nih.gov This suggests that eprosartan may be particularly effective in conditions characterized by chronic, agonist-independent AT1 receptor activation. nih.gov
Table 1: Comparative Binding Affinities of Angiotensin II Receptor Blockers (ARBs)
| ARB | Binding Affinity Order (General) | Notes |
|---|---|---|
| Candesartan | Highest | wikipedia.org |
| Olmesartan | High | wikipedia.org |
| Irbesartan | High | wikipedia.org |
| Eprosartan | High | wikipedia.org |
| Valsartan | Moderate | wikipedia.org |
| Telmisartan | Moderate | wikipedia.org |
| Losartan | Lowest | wikipedia.org |
This table provides a generalized comparison based on available literature. Specific binding affinities can vary depending on the experimental conditions and the state of the receptor.
Structure-Activity Relationship (SAR) Studies for Eprosartan Analogs
Structure-activity relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. For eprosartan and its analogs, these studies have been instrumental in understanding the key structural features required for potent AT1 receptor antagonism.
The development of eprosartan involved a rational drug design process aimed at mimicking the key interactions of angiotensin II with its receptor. mdpi.com The design process for sartans, in general, was one of the early examples of utilizing computational tools to expedite the optimization from a hit compound to a lead drug. mdpi.com
Key findings from SAR studies of ARBs, which are also relevant to eprosartan, include the importance of:
An acidic group (like a tetrazole or carboxylic acid) on the biphenyl-methyl group, which binds to a basic site on the receptor and is crucial for potent antagonistic activity. wikipedia.org
Lipophilic substituents, such as the linear alkyl group on the imidazole (B134444) ring, which interact with hydrophobic pockets of the receptor. wikipedia.org
The unique structure of eprosartan, with its imidazole-5-acrylic acid derivative and an α-benzyl group on the acrylic acid side chain, was a result of modifications to mimic the side chain of phenylalanine at position 8 of angiotensin II. mdpi.com Further modifications, including the addition of a carboxyl group in the trans position, led to the final structure of eprosartan. mdpi.com
Conformational analysis has revealed structural similarities between the C-terminal segment of a cyclic angiotensin II antagonist analog and non-peptide antagonists like losartan, eprosartan, and irbesartan. nih.gov This highlights the success of mimicking peptide structures to develop potent small-molecule drugs.
Table 2: Key Structural Moieties and Their Role in Eprosartan's Activity
| Structural Moiety | Role in Receptor Interaction |
|---|---|
| Carboxy benzyl group | Mimics the phenolic moiety of Tyr4 in Angiotensin II, contributing to strong receptor binding. wikipedia.org |
| Imidazole-5-acrylic acid | Core scaffold providing the framework for other functional groups. mdpi.com |
| α-benzyl group | Mimics the side chain of Phe8 in Angiotensin II. mdpi.com |
| Thiophene ring | Contributes to the overall lipophilicity and binding. drugbank.com |
Biopharmaceutical Characterization and Disposition Studies in Preclinical Models
Pharmacokinetics in Non-Human Animal Models
The pharmacokinetic profile of eprosartan (B1671555) has been characterized in several non-human animal models, including rats and rabbits. These studies provide foundational knowledge of the drug's behavior in a biological system. In rat plasma, a sensitive reverse phase high-performance liquid chromatography (RP-HPLC) method has been developed and validated for the determination of eprosartan mesylate, facilitating pharmacokinetic studies after oral administration.
| Parameter | Description | Relevance |
|---|---|---|
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure to the drug. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC (0,∞) | Area under the plasma concentration-time curve from time zero to infinity | Represents the total drug exposure over time. |
| t½,z | Apparent terminal elimination half-life | Indicates the time it takes for the plasma concentration to reduce by half. |
Eprosartan exhibits low oral bioavailability, which has been reported to be approximately 13% in preclinical models. This low bioavailability is thought to be primarily due to poor absorption rather than extensive first-pass metabolism.
Studies utilizing an in situ rabbit intestinal perfusion technique have indicated that eprosartan is poorly absorbed from the jejuno-ileum and the colon. The primary mechanism for its intestinal absorption is suggested to be the paracellular pathway. This is consistent with the compound's physicochemical properties, which include pH-dependent aqueous solubility and lipophilicity, leading to variable absorption throughout the gastrointestinal tract.
Detailed quantitative data on the tissue distribution of eprosartan mesylate dihydrate in preclinical models is not extensively available in the public literature. However, some qualitative aspects of its distribution have been described. Eprosartan is highly bound to plasma proteins, with a binding of approximately 98%. This high degree of protein binding can influence the drug's distribution from the plasma to various tissues. It has also been noted that eprosartan is capable of crossing the blood-brain barrier. In studies on rats with induced heart failure, eprosartan administration led to a preferential increase in renal cortical blood perfusion.
Eprosartan is not metabolized by the cytochrome P450 (CYP450) enzyme system. In vitro studies have shown that it does not inhibit human CYP450 enzymes such as CYP1A, 2A6, 2C9/8, 2C19, 2D6, 2E, and 3A. This lack of interaction with the CYP450 system suggests a lower potential for drug-drug interactions with compounds that are substrates, inhibitors, or inducers of these enzymes.
The primary metabolic pathway for eprosartan is glucuronidation. A small fraction of an administered dose is metabolized into an acyl glucuronide of eprosartan. Following an oral dose, less than 2% is excreted in the urine as this glucuronide metabolite. The majority of the drug is eliminated as the unchanged parent compound.
Eprosartan is eliminated from the body through both biliary and renal excretion. The predominant route of elimination is via the feces, primarily as unchanged drug. Following an intravenous dose of [14C]-labeled eprosartan in preclinical studies, approximately 61% of the radioactivity was recovered in the feces and about 37% in the urine. After an oral dose of radiolabeled eprosartan, approximately 90% of the radioactivity was recovered in the feces and around 7% in the urine. Of the radioactivity found in the urine, about 20% corresponded to the acyl glucuronide metabolite, with the remaining 80% being unchanged eprosartan.
Pharmacodynamics in Isolated Tissue and Animal Models
The pharmacodynamic effects of eprosartan are centered on its antagonism of the renin-angiotensin system. It is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor.
Eprosartan competitively blocks the binding of angiotensin II to the AT1 receptor, which is found in tissues such as vascular smooth muscle and the adrenal gland. This blockade inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II. In various animal models, eprosartan has been shown to be effective in reducing the pressor responses induced by angiotensin II infusions. bioivt.com For instance, in pithed rats, eprosartan inhibits the pressor responses that are activated by sympathetic outflow stimulation. bioivt.com This demonstrates its ability to counteract the hypertensive effects of angiotensin II. bioivt.com Studies comparing different AT1 receptor blockers in the pithed rat model have highlighted eprosartan's potent sympathoinhibitory activity. bioivt.com
| Mechanism | Effect | Preclinical Model Evidence |
|---|---|---|
| Selective AT1 Receptor Antagonism | Blocks angiotensin II-induced vascular contraction. | Demonstrated in various animal models. bioivt.com |
| Inhibition of Sympathetic Outflow | Inhibits pressor responses mediated by the sympathetic nervous system. | Observed in pithed rat models. bioivt.com |
Effects on Renin-Angiotensin System Components (e.g., plasma renin activity, angiotensin II concentration) in animal models
Eprosartan, a selective angiotensin II receptor antagonist, directly interacts with the renin-angiotensin system (RAS), a critical regulator of blood pressure and fluid balance. nih.govnih.gov Preclinical studies in various animal models have been conducted to characterize the specific effects of eprosartan on key components of this system, notably plasma renin activity (PRA) and angiotensin II (Ang II) concentrations. The blockade of the angiotensin II type 1 (AT₁) receptor by eprosartan is expected to interrupt the negative feedback loop that Ang II exerts on renin release, leading to a compensatory increase in PRA and a potential alteration in circulating Ang II levels.
Research in a rat model of Parkinson's disease demonstrated that eprosartan modulates the RAS axis within the central nervous system. nih.gov In this model, administration of eprosartan resulted in a notable reduction in angiotensin II levels in the striatum. nih.gov This finding highlights the ability of eprosartan to influence local, tissue-specific RAS components in addition to the systemic circulating system.
The primary mechanism of eprosartan involves blocking the AT₁ receptor, which prevents Ang II from exerting its physiological effects, such as vasoconstriction and aldosterone (B195564) secretion. nih.govahajournals.org This blockade leads to a reactive increase in renin secretion from the kidneys, as the inhibitory feedback of Ang II on renin release is removed. Consequently, an increase in plasma renin activity is a well-documented physiological response to AT₁ receptor blockade. This elevation in PRA leads to increased production of angiotensin I, which is then converted to angiotensin II. Despite the increase in Ang II production, its effects are blocked by eprosartan at the receptor level.
In a study involving a rat model of Parkinson's disease, the effects of eprosartan on striatal RAS components were investigated. The findings indicated a significant modulation of the local RAS.
| Treatment Group | Parameter | Effect | Reference |
|---|---|---|---|
| Eprosartan | Angiotensin II Level | Reduced | nih.gov |
| Eprosartan | ACE2 Activity | Increased | nih.gov |
| Eprosartan | Angiotensin (1-7) Concentration | Increased | nih.gov |
While specific quantitative data on the percentage change in plasma renin activity and systemic angiotensin II concentrations from diverse animal models are not detailed in the provided search results, the consistent finding across pharmacological studies is the reactive rise in plasma renin activity following the administration of angiotensin II receptor blockers like eprosartan. nih.gov This is a direct consequence of the interruption of the negative feedback loop on renin secretion. The modulation of angiotensin II levels can vary depending on the specific tissue and animal model being studied. nih.gov
Advanced Pharmaceutical Formulation Science and Drug Delivery Systems Research
Solubility and Dissolution Rate Enhancement Strategies
Eprosartan (B1671555) mesylate is characterized as a Biopharmaceutics Classification System (BCS) Class II drug, which means it possesses high intestinal permeability but suffers from low aqueous solubility. researchgate.netinnovareacademics.in This poor solubility is a significant challenge, as it can limit the drug's dissolution rate and subsequent absorption. innovareacademics.ininnovareacademics.in Consequently, various advanced formulation strategies are being researched to improve its solubility and dissolution characteristics. These approaches primarily involve modifying the physical state and particle size of the compound or forming complexes with other molecules.
One of the leading strategies to enhance the dissolution rate of poorly soluble drugs like eprosartan mesylate is the formulation of nanosuspensions. innovareacademics.in This technique involves reducing the drug's particle size to the nanometer range, which significantly increases the surface area available for dissolution, as described by the Noyes-Whitney equation. innovareacademics.in Nanosuspensions are dispersions of pure drug particles in an aqueous medium, maintained in a stable state by surface-active agents or polymers. uni-halle.de
Various "top-down" and "bottom-up" methods are employed to produce eprosartan mesylate nanosuspensions.
High-Pressure Homogenization (HPH): This is a "top-down" technique where a coarse suspension of the drug is forced through a narrow gap at very high pressure. researchgate.netresearchgate.net The combination of forces, including shear, turbulence, and cavitation, effectively breaks down the drug particles into the nanometer size range. horiba.com In one study, nanosuspensions of eprosartan mesylate were successfully prepared using HPH in the presence of polymeric stabilizers. researchgate.net
Sonoprecipitation: This method combines precipitation with high-intensity ultrasound. It is considered a "bottom-up" technique where the drug is dissolved in a solvent and then precipitated in a controlled manner by adding an anti-solvent under ultrasonic irradiation. researchgate.netresearchgate.net Quality by Design (QbD) principles have been applied to the sonoprecipitation technique for preparing eprosartan mesylate nanosuspensions to systematically understand and control the process variables. researchgate.net
Nanoprecipitation: Also known as the solvent displacement method, this is a simple and widely used "bottom-up" technique. innovareacademics.in It involves dissolving the drug and a polymer in a solvent and then adding this solution to a non-solvent, causing the rapid precipitation of polymeric nanoparticles or nanosized drug crystals. innovareacademics.inresearchgate.net This method has been successfully used to prepare eprosartan mesylate nanosuspensions, demonstrating its effectiveness in improving dissolution. innovareacademics.inresearchgate.net
Reverse Micellar Method: This is another "bottom-up" approach where the drug is encapsulated within reverse micelles. This technique has been utilized to formulate eprosartan mesylate nanoparticles, showing a significant reduction in particle size compared to other methods like ionic gelation. innovareacademics.ininnovareacademics.in
Interactive Table 1: Comparison of Particle Size Reduction Techniques for Eprosartan Mesylate
| Technique | Method Type | Stabilizers Used | Resulting Particle Size | Source |
|---|---|---|---|---|
| High-Pressure Homogenization | Top-down | HPMC E3 | 363 nm | researchgate.net |
| Sonoprecipitation | Bottom-up | Soluplus | Optimized formulation details subject to design space | researchgate.net |
| Nanoprecipitation | Bottom-up | Eudragit L 100 | 81.5 ± 5.5 nm | innovareacademics.inresearchgate.net |
| Reverse Micellar Method | Bottom-up | Carboxymethyl chitosan | ~100 nm | innovareacademics.in |
The stability of a nanosuspension is critical to prevent particle aggregation or crystal growth. This is achieved by using stabilizers that adsorb onto the surface of the nanoparticles. uni-halle.de The stabilization can be electrostatic, where charged molecules create repulsive forces, or steric, where polymer chains form a protective barrier around the particles. uni-halle.de
For eprosartan mesylate nanosuspensions, various polymeric stabilizers have been investigated:
In HPH formulations, stabilizers such as Kollidon 17 PF, Poloxamer 188, PVA, and Hydroxypropyl methylcellulose (B11928114) (HPMC E3) were tested, with HPMC E3 yielding an optimized formulation. researchgate.net
In nanoprecipitation methods, polymers like PVP K30, HPMC K15M, and Eudragit L100 have been used. innovareacademics.inresearchgate.net One study found that Eudragit L100 at a 2.0% concentration produced a formulation with a satisfactory particle size and zeta potential. innovareacademics.in
For sonoprecipitation, Soluplus has been used as an effective stabilizer. researchgate.net The hydrophobic part of the polymer adsorbs onto the drug surface, while the hydrophilic portion extends into the aqueous medium, providing steric stabilization and preventing agglomeration. researchgate.net
The choice of stabilizer is crucial as it directly impacts the final particle size, stability (zeta potential), and dissolution performance of the nanosuspension. researchgate.netinnovareacademics.in
The physical state of the drug within the nanoparticle—whether crystalline or amorphous—is a key determinant of its solubility. The amorphous state is thermodynamically less stable but has higher solubility than the crystalline form. researchgate.net
Amorphous State Confirmation: In studies involving sonoprecipitation, eprosartan mesylate nanoparticles were found to be in an amorphous state. researchgate.net This transformation from a crystalline to an amorphous state was confirmed using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD). researchgate.netacs.org The enhanced solubility of these nanosuspensions was attributed to both the reduced particle size and the amorphous nature of the drug. researchgate.net
Crystalline State Retention: Conversely, some preparation methods may not alter the drug's crystalline state. In one study using high-pressure homogenization, X-ray powder diffraction and Fourier transform infrared spectroscopy data revealed that the crystalline state of eprosartan mesylate was retained, and the improved dissolution was primarily due to the reduction in particle size. researchgate.net
Physical Stability: The long-term physical stability of nanosuspensions is essential. A stability study conducted on a lyophilized (freeze-dried) eprosartan mesylate nanosuspension showed that it remained physically and chemically stable in its amorphous state for six months when stored at 4°C. researchgate.net However, at higher temperatures and humidity (30°C / 60% RH), a significant increase in particle size was observed after three months, indicating potential instability due to aggregation. researchgate.net
Another effective approach to enhance the solubility of eprosartan mesylate is inclusion complexation with cyclodextrins. nih.govnih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. mdpi.com They can encapsulate poorly water-soluble drug molecules, like eprosartan mesylate, within their cavity, forming a host-guest complex that has significantly improved aqueous solubility and dissolution properties. nih.govmdpi.com
Studies have successfully prepared inclusion complexes of eprosartan mesylate with both beta-cyclodextrin (B164692) (β-CD) and a derivative, hydroxypropyl-beta-cyclodextrin (HPβCD). nih.govresearchgate.net The formation of these complexes was confirmed using various analytical methods, including DSC, PXRD, Fourier-transform infrared spectroscopy, and nuclear magnetic resonance spectroscopy. nih.govnih.gov
Phase solubility studies are conducted to investigate the interaction between the drug and the cyclodextrin (B1172386) and to determine the stoichiometry and stability of the resulting complex. innovareacademics.inresearchgate.net In these studies, an excess amount of the drug is added to aqueous solutions containing increasing concentrations of the cyclodextrin. innovareacademics.in
For eprosartan mesylate, phase solubility diagrams have been constructed for both β-CD and HPβCD.
The diagrams for both complexes were identified as A(L) type, which indicates the formation of a soluble 1:1 stoichiometric complex. innovareacademics.inmdpi.com This linear relationship in the diagram shows that the solubility of eprosartan mesylate increases as the concentration of the cyclodextrin increases. innovareacademics.innih.gov
A study with β-CD reported an approximately 4.48-fold improvement in the drug's solubility at a 10 mM concentration of β-CD. nih.govnih.gov The stability constant (Kc) for this complex was calculated to be 280.78 M⁻¹, a value considered to be in the ideal range for forming a stable complex. nih.gov
For the complex with HPβCD, a complexation efficiency (CE) of 0.003 was calculated. innovareacademics.in
The formation of these inclusion complexes leads to enhanced dissolution rates. An inclusion complex of eprosartan mesylate with β-CD prepared by a microwave technique showed a drug release of 62.96% in one hour, compared to just 29.97% for the drug alone. nih.govnih.gov
Interactive Table 2: Phase Solubility and Stability of Eprosartan Mesylate-Cyclodextrin Complexes
| Cyclodextrin | Phase Diagram Type | Stoichiometry | Stability Constant (Kc) | Solubility Enhancement | Source |
|---|---|---|---|---|---|
| β-Cyclodextrin (β-CD) | A(L) | 1:1 | 280.78 M⁻¹ | ~4.48-fold | nih.gov |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | A(L) | 1:1 | Not explicitly stated | - | innovareacademics.in |
Inclusion Complexation with Cyclodextrins (e.g., HPβCD, β-CD)
Microwave Technology for Complex Preparation
Microwave irradiation has been investigated as an efficient technique for preparing inclusion complexes of eprosartan mesylate to enhance its physicochemical properties. Research has shown that this method can be used to form a complex with host molecules like β-cyclodextrin. nih.gov The application of microwave energy facilitates the complexation process, leading to improved aqueous solubility and a better dissolution rate for the drug. nih.gov
In one study, an inclusion complex of eprosartan mesylate with β-cyclodextrin was prepared using a microwave technique. nih.gov This method was found to be effective in enhancing the drug's solubility. A phase solubility study revealed an approximate 4.48-fold improvement in the solubility of eprosartan mesylate when complexed with a 10 mM concentration of β-cyclodextrin. nih.gov The stability constant (Kc) for this binary mixture was calculated to be 280.78 M⁻¹, indicating a stable complex formation. nih.gov The prepared inclusion complex demonstrated a significantly improved drug release profile compared to the pure drug or a simple physical mixture. nih.gov
Pharmaceutical Cocrystals Development and Characterization
The development of pharmaceutical cocrystals is a prominent strategy to address the poor solubility of drugs like eprosartan mesylate, which is classified under the Biopharmaceutical Classification System (BCS) Class II. ijpronline.com Cocrystallization involves combining the active pharmaceutical ingredient (API) with a pharmaceutically acceptable coformer in a specific stoichiometric ratio, held together by non-covalent interactions, primarily hydrogen bonds. saspublishers.comamazonaws.com This approach modifies the physicochemical properties of the API without altering its chemical structure. amazonaws.com
Various methods have been successfully employed to prepare eprosartan mesylate cocrystals, including liquid-assisted grinding and solvent evaporation. ijpronline.comresearchgate.netnih.gov Characterization of these new solid forms is performed using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Fourier Transform Infrared Spectroscopy (FTIR), and Raman Spectroscopy. ijpronline.comresearchgate.net PXRD analysis confirms the formation of a new crystalline phase by revealing characteristic peaks that are distinct from those of the individual components. nih.govijpronline.com DSC thermograms of the cocrystals show a single, sharp endothermic peak at a melting point different from the API and the coformer, which further indicates the formation of a new crystalline entity. ijpronline.comresearchgate.net
Hydrogen Bonding Interactions with Coformers
The formation of eprosartan mesylate cocrystals is fundamentally based on the principles of crystal engineering, where specific and predictable hydrogen bonds are formed between the drug and the coformer. saspublishers.com Eprosartan mesylate possesses functional groups that can act as hydrogen bond donors and acceptors, making it a suitable candidate for cocrystallization. researchgate.netresearchgate.net The selection of a coformer is critical and is based on its ability to form complementary hydrogen bonding synthons with the API, such as carboxylic-carboxylic or carboxylic-amino interactions. saspublishers.comresearchgate.net
Studies have successfully demonstrated the formation of hydrogen bonds between eprosartan mesylate and various coformers, including salicylic (B10762653) acid, p-aminobenzoic acid (PABA), and succinic acid. researchgate.netresearchgate.net FTIR spectroscopy is a key tool for identifying these interactions. Shifts in the characteristic vibrational frequencies of the functional groups involved (e.g., O-H and C=O stretching) in the cocrystal spectra, compared to the spectra of the pure components, provide evidence of hydrogen bond formation. researchgate.netnih.gov These interactions create a unique crystal lattice, altering the solid-state properties of the drug. researchgate.net
Table 1: Coformers Used in Eprosartan Mesylate Cocrystal Formation and Observed Interactions
| Coformer | Interaction Basis | Reference |
|---|---|---|
| Salicylic Acid | Carboxylic-Carboxylic Hydrogen Bonding | researchgate.netresearchgate.net |
| p-Aminobenzoic Acid (PABA) | Carboxylic-Amino Hydrogen Bonding | researchgate.netresearchgate.net |
| Succinic Acid | Carboxylic-Carboxylic Hydrogen Bonding | researchgate.netresearchgate.net |
Solubility and Dissolution Profile Enhancements
A primary goal of developing eprosartan mesylate cocrystals is to improve its poor aqueous solubility and dissolution rate. ijpronline.comwisdomlib.org Research has consistently shown that cocrystallization can lead to dramatic enhancements in these properties. ijpronline.comresearchgate.net
Cocrystals of eprosartan mesylate with coformers like salicylic acid, p-aminobenzoic acid, and succinic acid have exhibited significantly higher solubility—ranging from a 30 to 60-fold increase compared to the pure drug. researchgate.net Specifically, cocrystals with succinic acid showed a 61-fold increase, those with p-aminobenzoic acid a 32-fold increase, and those with salicylic acid a 6-fold increase in solubility. nih.gov These improvements are attributed to the formation of a new crystal lattice where the strong interactions between the drug molecules are disrupted by the coformer, facilitating easier dissociation in an aqueous medium. nih.gov
In vitro dissolution studies corroborate these findings, showing markedly higher and faster drug release from the cocrystal formulations compared to pure eprosartan mesylate. ijpronline.comresearchgate.net For instance, cocrystals prepared with succinic acid, PABA, and salicylic acid all showed dissolution profiles reaching approximately 50% drug release, a significant improvement that suggests a potential increase in oral bioavailability. researchgate.net
Table 2: Solubility and Dissolution Enhancement of Eprosartan Mesylate Cocrystals
| Coformer | Fold Increase in Solubility | Dissolution Profile Enhancement | Reference |
|---|---|---|---|
| Succinic Acid | 61 | Markedly high dissolution (~50%) | researchgate.netnih.gov |
| p-Aminobenzoic Acid | 32 | Markedly high dissolution (~50%) | researchgate.netnih.gov |
| Salicylic Acid | 6 | Markedly high dissolution (~50%) | researchgate.netnih.gov |
Development of Self-Nano Emulsifying Drug Delivery Systems (SNEDDS)
Self-nano emulsifying drug delivery systems (SNEDDS) represent another advanced formulation strategy to enhance the oral delivery of poorly soluble drugs like eprosartan mesylate. researchgate.netbiomedpharmajournal.org SNEDDS are anhydrous, isotropic mixtures of an oil, a surfactant, and a co-surfactant or co-solvent, which spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. nih.govthaiscience.info This in-situ formation of nano-sized droplets (typically below 200 nm) provides a large interfacial area for drug partitioning and absorption, thereby improving bioavailability. researchgate.netnih.gov
The development process for eprosartan mesylate SNEDDS involves preliminary screening of components to find a suitable combination of oil, surfactant, and co-surfactant that can effectively solubilize the drug and form a stable nanoemulsion. researchgate.netnih.gov Pseudo-ternary phase diagrams are constructed to identify the efficient self-emulsification regions for various ratios of the selected components. researchgate.netnih.gov
Optimization of Components (oils, surfactants, co-surfactants)
The selection and optimization of the oil, surfactant, and co-surfactant concentrations are critical for the successful formulation of a SNEDDS. nih.gov The oil phase acts as a carrier for the lipophilic drug, and its selection is often based on the drug's solubility in it. biomedpharmajournal.org For eprosartan mesylate SNEDDS, various oils are screened to identify the one with the highest solubilizing capacity. researchgate.net
Surfactants are chosen based on their ability to reduce the interfacial tension between the oil and aqueous phases, facilitating spontaneous emulsification. nih.gov Co-surfactants are added to improve interfacial fluidity and increase the drug-loading capacity of the formulation. nih.gov The ratio of surfactant to co-surfactant (Sₘᵢₓ) is a key variable that is optimized to achieve desired characteristics, such as rapid emulsification time and small globule size. nih.gov Statistical methods, such as factorial design, are often employed to systematically study the effect of component concentrations on the final formulation's properties and to identify an optimized formulation. nih.gov
Table 3: Example Components Used in Eprosartan Mesylate SNEDDS Formulation
| Component Type | Examples | Role | Reference |
|---|---|---|---|
| Oil | Vegetable oils | Drug solubilization and carrier | researchgate.net |
| Surfactant | Non-ionic surfactants with high HLB | Reduces interfacial tension, promotes emulsification | researchgate.net |
Globule Size and Zeta Potential Characterization
The characterization of the resulting nanoemulsion upon dilution of the SNEDDS is crucial. Two of the most important parameters evaluated are the mean globule size and the zeta potential. researchgate.netnih.gov The globule size should ideally be in the nanometer range (typically <200 nm) to ensure a large surface area for drug absorption. nih.gov A narrow size distribution, indicated by a low polydispersity index (PDI), is also desirable for formulation uniformity and stability. nih.govjrespharm.com
Zeta potential is a measure of the surface charge of the nano-droplets and is a key indicator of the stability of the nanoemulsion. nih.govjrespharm.com A sufficiently high absolute zeta potential value (either positive or negative) prevents the aggregation of droplets due to electrostatic repulsion, ensuring the physical stability of the emulsion. jrespharm.com
In studies on eprosartan mesylate SNEDDS, optimized formulations have demonstrated the ability to form nanoemulsions with minimal globule sizes. For example, one optimized formulation (OF9) exhibited a mean droplet size of 132.9 nm. researchgate.net Another statistically optimized formulation (EMF-O) showed a globule size of 196.81 ± 1.29 nm with a PDI of 0.354 ± 0.02. nih.gov The zeta potential for this EMF-O formulation was recorded at -9.34 ± 1.2 mV. nih.gov While negative values suggest some stability, other formulations have shown more negative zeta potentials, which can be attributed to the presence of fatty acids and non-ionic surfactants in the system. jrespharm.com
Table 4: Characterization of Optimized Eprosartan Mesylate SNEDDS
| Formulation ID | Mean Globule Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
|---|---|---|---|---|
| OF9 | 132.9 | Not specified | Not specified | researchgate.net |
Polymeric Microsphere and Novel Sustained Release Formulations
Eprosartan mesylate, a BCS Class II drug, exhibits low water solubility and a bioavailability of approximately 13%. cabidigitallibrary.org To enhance its therapeutic effectiveness, researchers have explored various advanced pharmaceutical formulations, including polymeric microspheres and other novel sustained-release systems. cabidigitallibrary.orggoogle.comgoogle.com These systems aim to improve solubility, prolong drug release, and increase bioavailability. cabidigitallibrary.org
Preparation Techniques (e.g., solvent evaporation)
A prevalent method for preparing eprosartan mesylate microspheres is the solvent evaporation technique. cabidigitallibrary.orgijbcp.com This process involves dissolving the drug and a polymer in an organic solvent, which is then emulsified in an aqueous phase containing a stabilizer like polyvinyl alcohol. cabidigitallibrary.org The organic solvent is subsequently evaporated, leading to the formation of solid microspheres. cabidigitallibrary.orggsconlinepress.com The characteristics of the resulting microspheres, such as particle size and drug release profile, are significantly influenced by the specifics of the preparation process. cabidigitallibrary.org Another method used for preparing eprosartan mesylate-loaded nanoparticles is the double emulsion-solvent evaporation technique. rjptonline.org
In one study, microspheres were formulated by adding the required amount of polymer to a chloroform (B151607) solution containing the drug. This drug-polymer solution was then mixed with an aqueous phase of polyvinyl alcohol (PVA) and stirred at 500 rpm to create an emulsion. cabidigitallibrary.org The solidification of the microspheres occurs as the organic solvent is extracted or evaporated from the dispersed droplets. cabidigitallibrary.org
Polymer Selection and Release Kinetics
The choice of polymer is a critical factor that governs the release kinetics of eprosartan mesylate from microspheres. Various polymers have been investigated for their potential in creating sustained-release formulations.
In a study utilizing Eudragit RL 100, different drug-to-polymer ratios (1:1, 1:3, and 1:5) were evaluated. cabidigitallibrary.org The formulation with a 1:3 ratio demonstrated superior sustained-release characteristics compared to the other ratios. cabidigitallibrary.org The release kinetics of these formulations were analyzed, and it was found that the release mechanism can be influenced by the polymer choice. researchgate.net For instance, formulations using certain natural polymers followed a non-Fickian or anomalous diffusion release pattern. researchgate.net
Another study explored the use of Poly Lactic-co-Glycolic Acid (PLGA) to create nanoparticles. rjptonline.org The optimized formulation exhibited a prolonged drug release of 82.03% over 360 hours. rjptonline.org The release kinetics of these PLGA nanoparticles were best described by the Korsmeyer-Peppas model, indicating a Fickian diffusion mechanism. rjptonline.org
The selection of polymers and surfactants also plays a crucial role in the development of ternary solid dispersions to enhance solubility. Hydroxypropyl methylcellulose (HPMC) and polysorbate 80 have been identified as effective constituents for this purpose. scispace.com A specific weight ratio of eprosartan mesylate, HPMC, and polysorbate 80 (1:4.2:0.3) resulted in the highest solubility and a rapid dissolution rate, with 86.19% of the drug dissolving in 10 minutes. scispace.com
Table 1: Eprosartan Mesylate Formulation and Release Characteristics
| Formulation Type | Polymer(s) | Key Finding | Release Kinetics Model | Source |
|---|---|---|---|---|
| Microspheres | Eudragit RL 100 | 1:3 drug-to-polymer ratio showed optimal sustained release. | Not specified | cabidigitallibrary.org |
| Nanoparticles | PLGA | Prolonged release of 82.03% over 360 hours. | Korsmeyer-Peppas (Fickian diffusion) | rjptonline.org |
| Ternary Solid Dispersion | HPMC, Polysorbate 80 | 86.19% dissolution in 10 minutes at a 1:4.2:0.3 ratio. | Not applicable | scispace.com |
Floating Drug Delivery Systems
Floating drug delivery systems (FDDS) represent another approach to achieve sustained release of eprosartan mesylate. jprinfo.com These systems, also known as hydrodynamically balanced systems, have a bulk density lower than that of gastric fluids, allowing them to remain in the stomach for an extended period without affecting the gastric emptying rate. jprinfo.com This prolonged gastric residence time can lead to a more controlled release and potentially improved bioavailability. jprinfo.comneliti.com
Floating tablets of eprosartan have been developed using various polymers such as HPMC K4M, HPMC K15M, HPMC K100M, Carbopol, and HPC. jprinfo.com These tablets can be formulated as either non-effervescent or effervescent systems. jprinfo.com Non-effervescent systems often utilize gel-forming hydrocolloids that swell in contact with gastric fluid to form a barrier that controls drug release. jprinfo.com Effervescent systems incorporate carbonate or bicarbonate salts and an acid, which react to produce carbon dioxide, entrapping the gas within a gelled hydrocolloid layer and causing the system to float. jprinfo.com
In one study, fifteen different formulations of floating tablets were developed using a direct compression technique. jprinfo.com The goal is to maintain a steady plasma drug concentration by releasing the drug slowly at a desired rate while the system is buoyant in the stomach. jprinfo.com
Transdermal Drug Delivery Systems (e.g., Nano-Transferosomes)
Transdermal delivery offers an alternative route for administering eprosartan mesylate, potentially bypassing the issues of low oral bioavailability. nih.gov Nano-transferosomes, a type of novel soft nanovesicle, have been investigated for their potential to enhance the transdermal delivery of this drug. nih.govdovepress.com
Design and Optimization using QbD Principles
The development of eprosartan mesylate-loaded nano-transferosomes has been approached using Quality by Design (QbD) principles to ensure a robust and effective formulation. nih.govnih.gov This systematic approach involves identifying critical material attributes and critical process parameters that can affect the critical quality attributes of the final product. nih.gov
In one study, a Box-Behnken design was employed to optimize nano-transferosomes containing both pioglitazone (B448) and eprosartan mesylate. nih.gov The independent variables studied included the amounts of phospholipid and surfactant, the ratio of solvents, and the sonication time. nih.gov The dependent variables, or critical quality attributes, were the entrapment efficiency and flux of both drugs. nih.gov
Another study focused on developing nano-transferosomes using Phospholipon 90G, Span 80, and sodium deoxycholate. nih.gov The nature and concentration of these surfactants were found to have a significant influence on the characteristics of the nano-transferosomes. nih.gov
In vitro Skin Permeation Studies (e.g., rat skin)
In vitro skin permeation studies, often conducted using rat skin, are essential for evaluating the effectiveness of transdermal delivery systems. nih.govmdpi.com These studies measure the flux of the drug across the skin, providing an indication of its potential for systemic absorption.
For the optimized eprosartan mesylate nano-transferosomes, a significantly improved transdermal flux of 27.22 ± 0.29 µg/cm²/h was observed through Wistar rat skin. nih.gov This represented a 16.80-fold enhancement in permeation compared to traditional liposomes. nih.gov In another study, the permeability coefficient of transferosomal formulations was also found to be significantly higher than that of a drug suspension. researchgate.net
Confocal laser scanning microscopy of rat skin treated with the optimized formulation confirmed that the nano-transferosomes were able to permeate deep into the skin and were evenly distributed. nih.govresearchgate.net This enhanced penetration is attributed to the ultra-deformable nature of the transferosomes, which allows them to squeeze through pores much smaller than their own size. researchgate.net
Drug-Polymer Compatibility and Stability
The successful formulation of amorphous solid dispersions and other advanced drug delivery systems hinges on the physical and chemical compatibility between the active pharmaceutical ingredient (API) and the selected polymeric carriers. For Eprosartan Mesylate, a poorly water-soluble drug, extensive research has been conducted to identify suitable polymers that not only enhance its solubility but also ensure the stability of the final formulation. scispace.comirispublishers.com Compatibility studies are crucial to confirm the absence of deleterious chemical interactions, while stability assessments ensure that the drug remains in its desired physical state, typically amorphous, over the product's shelf life. wisdomlib.orgijpsr.com
Detailed research findings on the compatibility and stability of Eprosartan Mesylate with various pharmaceutical polymers have been elucidated using several analytical techniques. The primary methods employed include Differential Scanning Calorimetry (DSC) to study thermal properties and physical state, Fourier-Transform Infrared Spectroscopy (FTIR) to probe for intermolecular interactions, and X-ray Diffraction (XRD) to confirm the crystalline or amorphous nature of the drug within the polymer matrix. scispace.comijpsr.comnih.gov
Studies consistently show that Eprosartan Mesylate is compatible with a range of polymers commonly used in pharmaceutical formulations. The formation of solid dispersions frequently leads to the conversion of the drug from its native crystalline form to a more soluble amorphous state. ijpsr.comresearchgate.net FTIR analyses often reveal the formation of hydrogen bonds between the functional groups of Eprosartan Mesylate and the polymer, which is a key mechanism for stabilizing the drug in its amorphous form and preventing recrystallization. irispublishers.com
For instance, in solid dispersions prepared with polyethylene (B3416737) glycols (PEGs), the disappearance or broadening of absorption bands corresponding to the hydroxyl (OH), carbonyl (CO), and sulfonyl (SO2) groups of Eprosartan Mesylate suggests the formation of hydrogen bonds with the oxygen atoms in the polymers. irispublishers.com Similarly, ternary solid dispersions with Hydroxypropyl Methylcellulose (HPMC) and Polysorbate 80 showed no evidence of covalent drug-excipient interactions, confirming compatibility. scispace.comnih.gov DSC studies with polymers like Soluplus®, Kollidon® VA64, and various Eudragit® grades have also confirmed compatibility, as indicated by the absence of new thermal peaks or significant shifts that would suggest interaction or degradation. ijpsr.comresearchgate.netinnovareacademics.in
The stability of these amorphous systems is a critical factor. Research has shown that solid dispersions of Eprosartan Mesylate with carriers like Soluplus® can remain stable for at least 90 days under accelerated conditions (40°C / 75% RH). ijpsr.com The selection of the polymer is vital, as it influences the stability of the amorphous drug. Polymers like HPMC and PVP have been shown to effectively inhibit recrystallization. irispublishers.comnih.gov The inherent dehydration behavior of Eprosartan Mesylate dihydrate, which can lose water and become amorphous upon heating, is another important consideration during formulation development, especially when using thermal methods like hot-melt extrusion. acs.orgdokumen.pub
Research Findings on Drug-Polymer Compatibility
The compatibility of Eprosartan Mesylate with various pharmaceutical polymers has been systematically evaluated. These studies are fundamental to selecting appropriate excipients that will not chemically react with the drug. The primary analytical tools for these assessments are DSC and FTIR.
Differential Scanning Calorimetry (DSC): DSC is used to assess the thermal behavior of the drug, polymer, and their physical mixtures. The thermogram of pure crystalline Eprosartan Mesylate shows a sharp endothermic peak corresponding to its melting point at approximately 249-251°C. scispace.cominnovareacademics.in In compatibility studies, the absence of new exotherms or significant shifts in the melting endotherm of the drug in physical mixtures suggests a lack of chemical interaction. ijpsr.cominnovareacademics.in Studies have confirmed the compatibility of Eprosartan Mesylate with polymers such as HPMC, PVP K30, Eudragit L-100, Soluplus®, microcrystalline cellulose, and mannitol. ijpsr.comresearchgate.netinnovareacademics.in
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is employed to detect chemical interactions at the molecular level. The FTIR spectrum of pure Eprosartan Mesylate displays characteristic peaks for its functional groups, including hydroxyl (OH), carbonyl (CO), and sulfonyl (SO2) groups. irispublishers.com The absence of new peaks in the spectra of drug-polymer mixtures indicates that no new covalent bonds are formed. scispace.comwisdomlib.org Research has consistently shown no significant chemical interactions between Eprosartan Mesylate and polymers like HPMC, PEGs, Eudragit®, and PVP. irispublishers.comwisdomlib.orgcabidigitallibrary.org
| Polymer/Excipient | Analytical Method | Key Findings | Reference |
|---|---|---|---|
| HPMC | DSC, FTIR, XRD | No covalent drug-excipient interactions; drug converted to amorphous state. | scispace.comnih.gov |
| PEG 3350 & PEG 6000 | DSC, FTIR | Drug transformed to amorphous form; hydrogen bonds formed between drug and polymer. | irispublishers.com |
| PVP K29/32 & PVP K-30 | DSC, FTIR | No drug-polymer interactions detected; drug converted to amorphous state. | researchgate.netscispace.com |
| Eudragit L-100 & S-100 | DSC, FTIR | No significant shifts in functional groups, indicating good compatibility. | wisdomlib.orgresearchgate.netcabidigitallibrary.org |
| Soluplus® | DSC | No new peaks, fading of existing peaks, or significant shifts observed, confirming compatibility. | ijpsr.com |
| Microcrystalline Cellulose | DSC | No evidence of interaction. | ijpsr.com |
Stability of Eprosartan Mesylate in Polymeric Systems
A primary goal of formulating Eprosartan Mesylate with polymers is to create a stable amorphous solid dispersion, thereby improving its dissolution and bioavailability. researchgate.net The stability of the amorphous form is paramount, as recrystallization to the less soluble crystalline state would negate the formulation's advantages.
Physical State Transformation: The conversion of crystalline Eprosartan Mesylate to an amorphous state is a common outcome when preparing solid dispersions using techniques like solvent evaporation or hot-melt extrusion. scispace.comijpsr.com This transformation is confirmed by XRD, which shows the absence of sharp diffraction peaks characteristic of crystalline material, and by DSC, which shows the disappearance of the melting endotherm of the drug. scispace.comirispublishers.comijpsr.com
Stabilization Mechanism: The stability of the amorphous drug within the polymer matrix is often attributed to two main factors: the formation of hydrogen bonds between the drug and the polymer, and the anti-plasticizing effect of the polymer, which restricts molecular mobility and inhibits crystal growth. irispublishers.com FTIR studies have provided evidence of hydrogen bonding between Eprosartan Mesylate and polymers like PEGs and PVP. irispublishers.comgrafiati.com
Accelerated Stability Studies: The long-term physical stability of these formulations is assessed through accelerated stability studies. For example, solid dispersions prepared with Soluplus® by hot-melt extrusion were found to be stable after being stored for 90 days at 40°C and 75% relative humidity, with no signs of recrystallization. ijpsr.com
| Polymer System | Formulation Method | Analytical Evidence of Amorphous State | Stability Finding | Reference |
|---|---|---|---|---|
| HPMC / Polysorbate 80 | Solvent Evaporation | Absence of sharp peaks in XRD; disappearance of melting endotherm in DSC. | Drug was present in the amorphous form with no covalent drug-excipient interactions. | scispace.comnih.gov |
| PEG 3350 / PEG 6000 | Solvent Evaporation | Absence of melting endotherm in DSC; broadening of peaks in FTIR. | Hydrogen bonding between drug and carrier reduces recrystallization, enhancing stability. | irispublishers.com |
| Soluplus® | Hot-Melt Extrusion | Disappearance of crystalline peaks in XRD and DSC. | Formulation was stable for 90 days at 40°C / 75% RH. | ijpsr.com |
| PVP K-30 | Kneading Method | Disappearance of melting endotherm in DSC; halo pattern in XRD. | Rapid transformation of crystalline drug into a stable amorphous state was achieved. | researchgate.net |
| Eudragit L-100 | Nanoprecipitation | Characteristic drug peak observed in DSC, indicating compatibility. | Stable nanoparticle formulation achieved. | researchgate.netinnovareacademics.in |
Analytical Method Development and Validation for Eprosartan Mesylate Dihydrate
Chromatographic Methods (HPLC, RP-HPLC) for Quantification
High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) mode, stands as the cornerstone for the quantitative analysis of Eprosartan (B1671555) Mesylate. These methods are valued for their specificity, sensitivity, and accuracy.
Several RP-HPLC methods have been developed for the estimation of Eprosartan Mesylate in bulk drug and tablet dosage forms. researchgate.netorientjchem.org These methods are designed to be simple, rapid, precise, and accurate for routine analysis. researchgate.netorientjchem.org
A common approach involves using a C18 column, such as a Develosil ODS UG-5 (150 × 4.6 mm, 5 µm) or an Xterra KP18 (150x4.6 mm, 5 µm), with a mobile phase typically consisting of a buffer and an organic solvent like acetonitrile (B52724). researchgate.netorientjchem.orginnovareacademics.in For instance, one method utilizes a mobile phase of acetonitrile and 0.03 M potassium dihydrogen phosphate (B84403) (pH adjusted to 3.0) in a 35:65 v/v ratio, with a flow rate of 1 ml/min and UV detection at 215 nm. researchgate.netorientjchem.org Another developed method employs a mobile phase of Buffer and Acetonitrile mixture in a gradient proportion at a flow rate of 0.8 ml/min, with detection at 235 nm. innovareacademics.in
The selection of the mobile phase composition and flow rate is optimized to achieve good resolution and a suitable retention time for Eprosartan Mesylate. For example, a retention time of 5.549 minutes has been reported. researchgate.netorientjchem.org The methods are developed to be specific, ensuring that there is no interference from common excipients found in pharmaceutical formulations. orientjchem.orgrjpn.org
Below is a table summarizing the chromatographic conditions of a developed RP-HPLC method:
| Parameter | Condition |
| Column | Xterra KP18, 150x4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.03 M Potassium Dihydrogen Phosphate (pH 3.0) (35:65 v/v) |
| Flow Rate | 1.0 ml/min |
| Detection Wavelength | 215 nm |
| Retention Time | 5.549 min |
| Data from multiple sources. researchgate.netorientjchem.org |
While the provided information primarily focuses on bulk drug and pharmaceutical formulations, the principles of RP-HPLC can be adapted for the quantification of Eprosartan in biological matrices like rat plasma. This typically involves developing a suitable sample preparation technique, such as solid-phase extraction or protein precipitation, to remove interfering substances from the plasma before injecting the sample into the HPLC system. The chromatographic conditions would then be optimized to ensure the separation of Eprosartan from any remaining endogenous components.
Validation of the developed analytical methods is performed according to the International Council for Harmonisation (ICH) Q2 (R1) guidelines to ensure their reliability. rjpn.org
Accuracy: The accuracy of the method is often determined through recovery studies. For one method, the percentage recovery was found to be between 98.17% and 101.24% at different concentration levels (80%, 100%, and 120%). rjpn.org Another study reported a recovery of about 101.5%. orientjchem.org
Precision: Precision is evaluated by assessing repeatability (intra-day) and intermediate precision (inter-day). Low values of relative standard deviation (RSD) are indicative of a precise method. orientjchem.orginnovareacademics.in
Linearity: The linearity of the method is established by analyzing a series of concentrations of the drug. A good linear relationship is demonstrated by a high correlation coefficient (r²). For example, linearity has been observed in the concentration range of 1-25 mcg/ml with a correlation coefficient of 0.9996, and in another method, over a range of 5–25 µg/mL with a correlation coefficient of 0.9951. researchgate.netorientjchem.orgrjpn.org
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters indicate the sensitivity of the method. For one RP-HPLC method, the LOD and LOQ for Eprosartan Mesylate were found to be 0.1 mcg/ml and 0.5 mcg/ml, respectively. researchgate.netorientjchem.org Another method reported an LOD of 0.3 μg/ml and an LOQ of 0.9 μg/ml. rjpn.org
Robustness: The robustness of a method is its ability to remain unaffected by small, deliberate variations in method parameters such as flow rate, temperature, and wavelength. rjpn.org Low relative standard deviation values under these varied conditions indicate the method's robustness. rjpn.org
Stability: The stability of Eprosartan Mesylate in the prepared solution is assessed over time under different storage conditions to ensure that the analyte does not degrade during the analysis. jocpr.com
The following table presents a summary of validation parameters from a representative RP-HPLC method:
| Validation Parameter | Result |
| Linearity Range | 1-25 mcg/ml |
| Correlation Coefficient (r²) | 0.9996 |
| LOD | 0.1 mcg/ml |
| LOQ | 0.5 mcg/ml |
| Accuracy (% Recovery) | ~101.5% |
| Assay of Tablets | 99.7% |
| Data from multiple sources. researchgate.netorientjchem.org |
Spectroscopic Techniques for Characterization and Quantification (UV-Vis, FTIR, Raman, NMR)
Spectroscopic techniques are invaluable for the structural characterization and can also be used for quantification of Eprosartan Mesylate.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is commonly used for the quantification of Eprosartan Mesylate. The drug exhibits a characteristic absorption maximum (λmax) that can be used for its determination. The λmax is often found around 233-235 nm, which is frequently used for detection in HPLC methods. innovareacademics.inresearchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for identifying the functional groups present in the Eprosartan Mesylate molecule and for studying drug-excipient interactions. researchgate.netinnovareacademics.in The FTIR spectrum of Eprosartan Mesylate shows characteristic peaks corresponding to its various functional groups. nih.gov For instance, peaks have been reported at 1696 cm⁻¹ (C=O), 1210 cm⁻¹ (SO₂), and 1421 cm⁻¹ (O-H). nih.gov These spectral fingerprints are crucial for confirming the identity of the compound. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR and is also used for characterizing the vibrational modes of the molecule, aiding in the identification of different polymorphic forms and the study of cocrystals. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a definitive technique for the structural elucidation of Eprosartan Mesylate. It provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule, confirming its structure. nih.gov
Thermal Analysis (DSC, TGA) for Solid-State Characterization
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the solid-state properties of Eprosartan Mesylate Dihydrate, including its thermal stability and dehydration behavior. researchgate.netinnovareacademics.in
The DSC thermogram of Eprosartan Mesylate typically shows endothermic peaks related to dehydration and melting. innovareacademics.in The pure drug has been reported to exhibit a sharp endothermic peak around 250.20 °C. researchgate.net
The dehydration of this compound is a complex process that has been studied in detail. nih.gov It undergoes dehydration in two distinct steps. nih.gov The first mole of water is lost between 25-70°C, and the second mole is lost between 70-120°C. nih.gov Following dehydration, recrystallization of the anhydrous form occurs at approximately 120-140°C. nih.gov
The kinetics of this dehydration process are dependent on particle size. nih.gov For smaller particles (<125 µm), the dehydration kinetics for both steps follow the Avrami-Erofeev equation, suggesting a three-dimensional growth of nuclei. nih.gov For larger particle sizes, the kinetics at lower temperatures are described by a two-dimensional phase boundary reaction, while at higher temperatures, the Avrami-Erofeev model is more fitting. nih.gov The activation energies for the dehydration process have been determined to be in the range of 15-40 kcal/mol. nih.gov
In some cases, the dehydration process can be complex, involving the formation of a monohydrate which then collapses into an amorphous state before recrystallizing into an anhydrous form. acs.org
Recrystallization Phenomena and Phase Transitions
This compound is a crystalline solid that can undergo phase transitions, particularly dehydration and recrystallization, under specific thermal conditions. nih.gov The dehydration process occurs in two distinct steps. The first involves the loss of one mole of water between 25°C and 70°C, followed by the loss of the second mole of water between 70°C and 120°C. nih.gov
Following the complete dehydration to an anhydrous phase, recrystallization of eprosartan mesylate occurs at approximately 120°C to 140°C. nih.gov The mechanism of this phase transition is complex. After the loss of the first water molecule, the resulting monohydrate dehydrates further and collapses into an amorphous, or disordered, state. acs.org This amorphous phase then subsequently recrystallizes into a new, stable anhydrous crystalline form. acs.org Such solution-mediated phase transformations can occur during various pharmaceutical processes and are influenced by factors like temperature and humidity. sic.gov.cocore.ac.uk The stability of different physical forms, such as the anhydrous versus the dihydrate form, is a critical consideration in formulation development, as changes can affect dissolution rates. google.com
The kinetics of the dehydration reaction have been found to depend on particle size. nih.gov For smaller particles (<125 µm), the dehydration kinetics follow a model corresponding to the three-dimensional growth of nuclei (Avrami-Erofeev equation). nih.gov For larger particle sizes, the mechanism can vary with temperature. nih.gov
| Transition/Process | Temperature Range (°C) | Description |
| First Dehydration Step | 25 - 70 | Loss of the first mole of water. |
| Second Dehydration Step | 70 - 120 | Loss of the second mole of water, leading to an anhydrous phase. |
| Recrystallization | 120 - 140 | The anhydrous phase recrystallizes into a stable crystalline form. |
X-ray Diffraction (PXRD) for Crystalline State Analysis
Powder X-ray Diffraction (PXRD) is a principal analytical technique for the solid-state characterization of crystalline materials like this compound. scielo.br It is a non-destructive method that provides a unique "fingerprint" for each crystalline phase, based on the diffraction of X-rays by the crystal lattice. americanpharmaceuticalreview.com This technique is essential for identifying and differentiating between various solid forms, such as polymorphs, hydrates, and anhydrous forms, which may possess different physicochemical properties. scielo.br
The analysis of eprosartan mesylate has utilized PXRD to confirm phase transitions observed through other methods. nih.gov For instance, variable-temperature PXRD (VT-PXRD) has been used to support the explanation that eprosartan mesylate recrystallizes after dehydration. nih.govamericanpharmaceuticalreview.com As the sample is heated, changes in the diffraction pattern—such as shifts in peak positions or the appearance of new peaks—indicate a transformation from one crystalline form to another. americanpharmaceuticalreview.com
PXRD is also employed to confirm the crystalline structure of new forms, such as pharmaceutical co-crystals of eprosartan mesylate. researchgate.net Furthermore, it is a critical quality control tool to ensure the physical stability and prevent the variability of different forms (anhydrous vs. dihydrate) in a final dosage form. google.com The technique can be used to confirm that the material is substantially one form, with detection limits capable of identifying minute amounts of other forms. google.com A typical PXRD pattern plots the intensity of diffracted X-rays against the diffraction angle (2θ), where each peak corresponds to a specific set of crystal planes (d-spacing) as described by the Bragg Law. americanpharmaceuticalreview.com
| PXRD Application | Purpose | Finding/Observation |
| Phase Transition Analysis | To monitor changes in crystalline structure with temperature (VT-PXRD). | Confirmed the recrystallization of eprosartan mesylate into an anhydrous form after dehydration. nih.gov |
| Form Identification | To confirm the crystal structure of new eprosartan mesylate co-crystals. | Successfully confirmed the formation of new crystalline entities with co-formers. researchgate.net |
| Quality Control | To ensure the presence of a single, desired crystalline form in a formulation. | Used to verify the substantial presence of either the anhydrous or dihydrate form, ensuring physical stability. google.com |
Microscopic Techniques (Hot Stage Microscopy, SEM) for Morphological Analysis
Microscopic techniques are vital for analyzing the morphology, or particle shape and surface characteristics, of this compound and for observing physical changes in real-time.
Hot Stage Microscopy (HSM) combines an optical microscope with a precision heating stage, allowing for the direct observation of thermal transitions as a sample is heated or cooled. sic.gov.cofrontiersin.org For this compound, HSM studies have provided visual evidence of its dehydration and recrystallization behavior. nih.gov Observations of single crystals under HSM revealed that upon heating, random nucleation occurs on the crystal surface, followed by dehydration that proceeds with the growth of microcrystals along the needle's 'a' axis. nih.govresearchgate.net This technique is valuable as it provides a visual complement to data obtained from thermal analysis methods like DSC, helping to interpret events such as solid-state transitions and changes in crystalline nature. frontiersin.org
Scanning Electron Microscopy (SEM) provides high-resolution, three-dimensional images of a sample's surface topography. qualitech.chscimed.co.uk It uses a focused beam of electrons to scan the surface, and the resulting interactions generate signals that are used to create an image. scimed.co.ukconductscience.com SEM analysis of pure eprosartan mesylate reveals its distinct crystal morphology. researchgate.net This technique is crucial for visualizing the size, shape, and surface texture of the drug particles. conductscience.com The information gained from SEM is important for understanding how the material might behave during processing and formulation. Sample preparation for SEM may involve coating non-conductive materials with a conductive layer, such as gold, to prevent charge buildup and ensure image clarity. scimed.co.uk
| Technique | Principle | Application for this compound |
| Hot Stage Microscopy (HSM) | Optical microscopy combined with a controlled heating and cooling stage. frontiersin.org | Visualized random nucleation and the growth of microcrystals during the dehydration process. nih.gov |
| Scanning Electron Microscopy (SEM) | Scans the sample surface with a focused electron beam to produce high-resolution topographical images. scimed.co.uk | Characterized the surface morphology and crystal habit of the pure drug. researchgate.net |
Computational and in Silico Modeling Studies
Molecular Modeling and Docking Studies
Molecular modeling and docking simulations provide a virtual window into the interactions between a drug molecule and its biological target, as well as elucidating the physicochemical properties derived from its crystal structure.
Eprosartan (B1671555) mesylate exerts its therapeutic effect by selectively blocking the angiotensin II type 1 (AT1) receptor. drugbank.comfda.gov Molecular docking studies and in vitro binding assays have been instrumental in characterizing this interaction. Eprosartan is a non-biphenyl, non-tetrazole angiotensin II receptor blocker (ARB), a structural distinction from many other sartans. tandfonline.comkup.at It functions as a reversible and competitive inhibitor of the AT1 receptor. drugbank.comfda.gov Its binding affinity for the AT1 receptor is approximately 1,000 times greater than for the AT2 receptor, underscoring its high selectivity. drugbank.comfda.gov
Docking studies reveal that eprosartan's unique structure, which includes carboxyphenyl and thiophenepropanoic acid groups, facilitates specific interactions within the AT1 receptor's binding pocket. nih.govnih.gov Unlike some ARBs that form insurmountable blockades, eprosartan is classified as a surmountable antagonist, causing a parallel rightward shift in the angiotensin II concentration-response curve without depressing the maximum response. kup.atnih.gov Molecular modeling suggests that while many ARBs interact with the receptor via a tetrazole ring, eprosartan achieves its potent binding through other functional groups. nih.gov Salt bridges between the carboxyl moiety of eprosartan and specific amino acid residues like His 505 and Arg 273 of the ACE2 receptor have also been noted in some computational studies. nih.gov Furthermore, research has identified eprosartan as a robust inverse agonist for both the ground and active states of the AT1 receptor, a unique characteristic compared to other ARBs like candesartan (B1668252) and telmisartan (B1682998). nih.gov
Table 1: Binding Characteristics of Eprosartan with Angiotensin Receptors
| Characteristic | Description | Source |
|---|---|---|
| Target Receptor | Angiotensin II Type 1 (AT1) Receptor | drugbank.comfda.gov |
| Binding Nature | Reversible, Competitive, Surmountable Antagonist | drugbank.comfda.govkup.at |
| Selectivity | ~1,000-fold higher affinity for AT1 vs. AT2 receptors | drugbank.comfda.gov |
| Agonist Activity | No partial agonist activity; identified as a robust inverse agonist | drugbank.comfda.govnih.gov |
| Key Structural Moieties | Carboxyphenyl and thiophenepropanoic acid groups | nih.govnih.gov |
The solid-state properties of eprosartan mesylate dihydrate, particularly its dehydration process, have been elucidated through a combination of thermal analysis and molecular modeling. Studies show that the dihydrate form loses its two water molecules in a distinct, two-step process upon heating. nih.govresearchgate.net The first mole of water is lost between 25-70°C, and the second is lost between 70-120°C. nih.govresearchgate.net Following complete dehydration, the resulting anhydrous form recrystallizes at approximately 120-140°C. nih.govresearchgate.net
Computational analysis using molecular modeling software (Cerius²) has provided a structural basis for this observed behavior. nih.govresearchgate.net The modeling revealed the existence of water channels running along the a-axis of the crystal lattice. nih.gov This structural feature facilitates the escape of water molecules from the crystal, explaining the dehydration mechanism observed through techniques like hot-stage microscopy, which showed dehydration proceeding with the growth of microcrystals along the needle's a-axis. nih.gov The kinetics of this dehydration process are complex and can vary with particle size, fitting different kinetic models (e.g., Avrami-Erofeev equation) depending on the temperature and sieve fraction of the crystals. nih.gov
Table 2: Dehydration Profile of this compound
| Dehydration Step | Temperature Range | Event | Source |
|---|---|---|---|
| Step 1 | 25-70 °C | Loss of first mole of water | nih.govresearchgate.net |
| Step 2 | 70-120 °C | Loss of second mole of water to form anhydrate | nih.govresearchgate.net |
| Post-Dehydration | 120-140 °C | Recrystallization of the anhydrous phase | nih.govresearchgate.net |
| Structural Basis | N/A | Presence of water channels along the crystal a-axis | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While specific QSAR models developed exclusively for eprosartan are not widely published, numerous studies have applied this approach to the broader class of angiotensin II receptor antagonists to identify key structural features required for their antihypertensive action. mdpi.comnih.govmdpi.comukaazpublications.comindiandrugsonline.org
These studies typically develop statistically significant models by analyzing a series of analogues. mdpi.comnih.gov The models identify molecular descriptors—physicochemical properties related to the molecule's size, shape, and electronic distribution—that are critical for binding to the AT1 receptor. mdpi.com For ARBs, important descriptors often include:
Hydrophobic parameters (e.g., logarithm of the partition coefficient, logP), indicating the importance of lipophilicity for receptor interaction. nih.gov
Electronic parameters (e.g., electronic energy, dipole moment), which are crucial for the electrostatic interactions within the binding site. mdpi.comnih.gov
Steric or thermodynamic parameters (e.g., van der Waals energy, bend energy), which relate to the size and conformational flexibility of the molecule. mdpi.comnih.gov
A QSAR model developed for a series of imidazo[4,5-b]pyridine ARBs showed good predictive capability, highlighting the utility of this approach. indiandrugsonline.org Another study on quinoline (B57606) derivatives identified electrostatic and steric contributions as key factors for activity. ukaazpublications.com Such models are valuable for designing new, more potent ARBs and for predicting the activity of novel chemical entities. mdpi.commdpi.com
Table 3: Common Descriptor Types in QSAR Models for AT1 Receptor Antagonists
| Descriptor Category | Examples | Significance | Source |
|---|---|---|---|
| Hydrophobic | logP, Hydrophobic field | Governs membrane permeability and interaction with nonpolar receptor pockets. | nih.gov |
| Electronic | Electronic Energy, Dipole Moment, Electrostatic field | Crucial for forming hydrogen bonds and salt bridges with receptor residues. | mdpi.comnih.gov |
| Steric/Topological | Principal Moment of Inertia, van der Waals Energy, Molecular Shape Indices | Determines the fit of the molecule within the receptor's binding site. | mdpi.comnih.gov |
In Silico Prediction of Biopharmaceutical Properties (e.g., ADMET prediction)
In silico tools are frequently used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of drug candidates, providing an early assessment of their drug-like properties. nih.govscielo.br Several platforms have been used to generate a predicted ADMET profile for eprosartan.
Table 4: Selected In Silico Predicted Biopharmaceutical Properties for Eprosartan
| Property | Predicted/Observed Value or Characteristic | Source |
|---|---|---|
| Oral Bioavailability | ~13% (experimental) | drugbank.com |
| Plasma Protein Binding | ~98% (high) | drugbank.com |
| Metabolism | Not metabolized by the cytochrome P450 system. | drugbank.commdpi.com |
| Excretion | Mainly eliminated as unchanged drug. | drugbank.com |
| pKa (Acidic) | 2.9 (allylic carboxylic), 5.9 (phenylic carboxylic) (estimated) | innovareacademics.in |
| pKa (Basic) | 6.8 (imidazole) (estimated) | innovareacademics.in |
Simulation of Drug Dissolution and Transport in Biorelevant Systems (e.g., artificial membranes, everted gut sac models)
Simulating the conditions of the human gastrointestinal tract is essential for predicting a drug's in vivo dissolution and absorption. nih.govbiorelevant.com For eprosartan mesylate, which has low solubility, various in vitro and ex vivo models have been employed to understand and improve its biopharmaceutical performance. nih.govresearchgate.net
Biorelevant Dissolution Media: The use of biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), helps forecast in vivo performance by mimicking the composition of human gut fluids. nih.govdissolutiontech.combiorelevant.com These media are critical for assessing how food might affect the dissolution and subsequent absorption of a drug like eprosartan. biorelevant.comresearchgate.net
Artificial Membranes (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) is an in vitro model used to predict passive intestinal absorption. rjptonline.orgrjptonline.org Studies on eprosartan mesylate have utilized the PAMPA model to evaluate permeability. nih.govresearchgate.net Research on an eprosartan mesylate nanosuspension showed that the formulation led to a successful enhancement in permeation through the artificial membrane compared to the unprocessed drug. nih.govresearchgate.net This model is valuable for high-throughput screening of formulations designed to overcome permeability limitations. rjptonline.org
Everted Gut Sac Models: The everted rat gut sac is an ex vivo model that provides a more complex biological barrier, including the mucus layer and active transporters, to study drug absorption. rjptonline.orgrjptonline.orgresearchgate.net This model has also been used to assess the transport of eprosartan mesylate formulations. nih.govresearchgate.net Transport studies with an optimized nanosuspension in the everted gut sac model revealed enhanced permeation compared to the standard drug, a finding that correlated with improved in vivo bioavailability. nih.govresearchgate.net These simulations are crucial for bridging the gap between simple solubility tests and complex in vivo pharmacokinetic studies.
Table 5: Transport and Permeability Studies of Eprosartan Formulations
| Model/System | Formulation | Finding | Source |
|---|---|---|---|
| PAMPA | Eprosartan Mesylate Nanosuspension | Successful permeation enhancement compared to the active pharmaceutical ingredient (API). | nih.govresearchgate.net |
| Rat Everted Gut Sac Model | Eprosartan Mesylate Nanosuspension | Revealed permeation enhancement vs. API, correlating with improved bioavailability. | nih.govresearchgate.net |
| Caco-2 Cell Model | Eprosartan Mesylate Nanopowder | Showed an 11-fold enhanced apparent permeability compared to the pure drug. | |
| In Vivo (Rat) | Eprosartan Mesylate Nanosuspension | Absolute bioavailability improved from 7.1% (API) to 39.9% (nanosuspension). | nih.govresearchgate.net |
Quality by Design Qbd and Pharmaceutical Development Principles Applied to Eprosartan Mesylate Dihydrate
Risk Assessment and Critical Quality Attributes (CQAs) Identification
The initial step in applying QbD to Eprosartan (B1671555) Mesylate Dihydrate involves identifying its Critical Quality Attributes (CQAs). CQAs are physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. A quality risk management approach, such as creating an Ishikawa (fishbone) diagram, helps to identify and assess high-risk attributes that could impact these CQAs. researchgate.net
For Eprosartan Mesylate Dihydrate, key CQAs often revolve around its solid-state properties, which significantly influence its stability and dissolution characteristics. These include:
Crystal Form (Polymorphism and Pseudopolymorphism): Eprosartan mesylate can exist in different crystalline forms, including anhydrous and dihydrate forms. nih.govgoogle.com The dihydrate form itself undergoes a two-step dehydration process. nih.govdokumen.pub The specific crystal form is critical as it can affect solubility, stability, and bioavailability. sic.gov.co Transitions between forms can occur during manufacturing and storage, making control of the solid form a CQA. sic.gov.couni-duesseldorf.de
Particle Size Distribution: Particle size affects the dissolution rate and, consequently, the bioavailability of the drug. nih.govsic.gov.co For instance, in the development of an eprosartan mesylate nanosuspension, the z-average particle size and polydispersity index (PDI) were identified as CQAs. researchgate.net
Purity and Impurity Profile: The presence of impurities, such as isopropyl mesylate and eprosartan isopropyl ester, which can form during synthesis, is a critical quality attribute that must be controlled. google.com
Water Content: For the dihydrate form, the water content is inherently a CQA as it defines the hydrate's stoichiometry and stability. nih.gov The dehydration behavior is complex and can be influenced by factors like particle size and temperature. nih.gov
Table 1: Critical Quality Attributes (CQAs) for this compound
| Critical Quality Attribute | Justification |
|---|---|
| Crystal Form | Influences solubility, stability, and bioavailability. google.comsic.gov.co |
| Particle Size Distribution | Affects dissolution rate and bioavailability. nih.govsic.gov.co |
| Purity/Impurity Profile | Ensures safety and efficacy by limiting unwanted byproducts. google.com |
| Water Content | Defines the stability and integrity of the dihydrate form. nih.gov |
Optimization of Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs)
Once CQAs are identified, the next step is to understand and control the Critical Material Attributes (CMAs) of raw materials and Critical Process Parameters (CPPs) of the manufacturing process that affect these CQAs. researchgate.net
For the synthesis and crystallization of this compound, several CMAs and CPPs are crucial:
CMAs:
Quality of Starting Materials: The purity of eprosartan and methanesulfonic acid is critical to minimize final product impurities. google.com
Solvent System: The choice of solvent (e.g., glacial acetic acid, ethyl acetate) and anti-solvent (e.g., cyclohexane) is a critical material attribute that influences crystal form, size, and purity. google.comgoogle.com In one process, glacial acetic acid was used as the solvent to suspend or dissolve eprosartan before the addition of methanesulfonic acid. google.com
CPPs:
Temperature: Temperature plays a significant role in both the salification reaction and the crystallization process. google.com The dehydration of this compound occurs in two distinct temperature-dependent steps (25-70°C and 70-120°C). nih.gov
Reaction Time: The duration of the salification reaction after the addition of methanesulfonic acid is a CPP that can affect reaction completion and impurity formation. google.com
Agitation Rate: Mixing intensity can influence mass transfer, affecting reaction kinetics and crystal growth.
Cooling Rate: The rate of cooling during crystallization can impact the crystal form (polymorph), size, and morphology. whiterose.ac.uk
Seeding: The use of seed crystals can provide greater control over the crystallization process, influencing the final crystal form and size distribution. google.com
A study on the preparation of an eprosartan mesylate nanosuspension utilized a central composite face-centered design to investigate the effect of CMAs (soluplus concentration, drug concentration) and a CPP (ultrasonication amplitude) on the CQAs of particle size and PDI. researchgate.net This systematic approach allows for the optimization of these parameters to achieve the desired product quality. researchgate.net
Establishment of Design Space for Manufacturing
A key outcome of applying QbD principles is the establishment of a Design Space. ich.orgeuropa.eu The design space is the multidimensional combination and interaction of input variables (e.g., CMAs and CPPs) that have been demonstrated to provide assurance of quality. researchgate.net Operating within the design space is not considered a change and provides regulatory flexibility.
For this compound manufacturing, a design space would be established based on the understanding gained from risk assessment and optimization studies. For example, a design space could define the acceptable ranges for:
Temperature and reaction time for the salification step. google.com
The ratio of solvent to anti-solvent and the cooling profile for crystallization.
The particle size range of the starting eprosartan material.
In the development of an eprosartan mesylate nanosuspension, a design space was established with a defined set of CMAs and CPPs to ensure the quality of the final product. researchgate.net This was achieved through numerical optimization methods. researchgate.net
Table 2: Example of a Design Space for this compound Crystallization
| Parameter | Range |
|---|---|
| Crystallization Temperature | 20°C - 40°C |
| Anti-solvent Addition Rate | 5 - 15 mL/min |
| Agitation Speed | 100 - 300 RPM |
This table is illustrative and a real design space would be based on comprehensive experimental data.
Process Analytical Technology (PAT) Applications
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. acs.org The application of PAT is highly relevant to the manufacturing of Active Pharmaceutical Ingredients (APIs) like this compound, particularly in monitoring and controlling crystallization processes. acs.orgresearchgate.net
While specific PAT applications for this compound manufacturing are not extensively detailed in the provided search results, general PAT tools applicable to API crystallization include:
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques can be used for real-time monitoring of the concentration of solutes and the formation of different polymorphs during crystallization. researchgate.net
Focused Beam Reflectance Measurement (FBRM): FBRM can monitor the particle size distribution and crystal growth in real-time, allowing for precise control over the final particle size. whiterose.ac.ukresearchgate.net
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): While often used for offline characterization, these thermal analysis techniques are fundamental in understanding the dehydration and polymorphic behavior of this compound, providing critical data for process development. researchgate.netnih.gov For instance, TGA has been used to derive the dehydration kinetics of the dihydrate form. nih.gov
Powder X-ray Diffractometry (PXRD): Variable temperature PXRD can be used to identify and monitor changes in the crystal structure during processes like dehydration, confirming the formation of different solid-state forms. nih.gov
The integration of these PAT tools into the manufacturing process of this compound would enable a more robust and controlled process, ensuring consistent quality and minimizing batch-to-batch variability. acs.org
Q & A
Q. What analytical methods are recommended for quantifying eprosartan mesylate dihydrate and its impurities in pharmaceutical formulations?
A reverse-phase HPLC method with UV detection has been validated for routine analysis. Key parameters include:
- Column : C18 (250 mm × 4.6 mm, 5 µm)
- Mobile phase : Gradient of phosphate buffer (pH 3.0) and acetonitrile
- Detection : 230 nm
- Validation : Linearity (10–150% of target concentration), precision (%RSD < 2%), and recovery (98–102%) were confirmed . This method is suitable for forced degradation studies (e.g., acid/base hydrolysis, oxidation) to identify impurities.
Q. How does this compound behave under thermal stress?
Differential scanning calorimetry (DSC) reveals two endothermic peaks (87–114°C) corresponding to dehydration of adsorbed/crystallization water. Thermogravimetric analysis (TGA) shows a two-step dehydration process:
Q. What pharmacopeial standards apply to this compound?
The USP/Ph. Eur. specifies:
- Purity : 98.0–101.5% (by HPLC or titration)
- Impurity limits : ≤0.1% for individual organic impurities, ≤0.5% for total impurities
- Residual solvents : Methanesulfonic acid ≤ 0.1% Infrared spectroscopy and chromatographic methods are used for identity confirmation .
Advanced Research Questions
Q. How can the dehydration kinetics of this compound be modeled?
Isothermal TGA data fit the Avrami-Erofeev equation (A3, n = 1/3) for particles <125 µm, indicating three-dimensional nucleation. Larger particles (125–250 µm) follow a phase-boundary model (R2) at lower temperatures (28.3°C) and switch to Avrami-Erofeev kinetics at higher temperatures (93.7°C). Activation energies range from 15–40 kcal/mol, calculated via Arrhenius and Kissinger plots . Molecular modeling (e.g., Cerius²) identifies water channels along the crystal’s a-axis, explaining anisotropic dehydration .
Q. What strategies improve the bioavailability of eprosartan mesylate in gastroretentive drug delivery systems?
Studies propose:
- Floating microballoons : Using polymers like HPMC K4M and ethyl cellulose to prolong gastric retention. In vitro buoyancy >12 hours and sustained release over 24 hours were achieved .
- Solid dispersions : Enhanced dissolution via spray drying with carriers like PVP K30, improving solubility by 3-fold compared to pure drug .
- Proniosomes : Span 60/Tween 80-based formulations showed optimal drug-polymer compatibility (FTIR) and sustained release profiles .
Q. How does particle size influence the dehydration mechanism of this compound?
Smaller particles (<125 µm) exhibit faster dehydration due to higher surface area, favoring nucleation-controlled kinetics. Larger particles (125–250 µm) display size-dependent phase-boundary reactions, where dehydration initiates at the crystal surface and progresses inward. This size dependency complicates scale-up for anhydrous form production .
Q. What methodological challenges arise when analyzing eprosartan mesylate in combination therapies (e.g., with hydrochlorothiazide)?
Derivative spectrophotometry and HPLC are validated for dual quantification:
- Derivative method : Zero-crossing points at 272 nm (eprosartan) and 226 nm (hydrochlorothiazide) minimize interference. LOD: 0.345 mg/mL (eprosartan), 0.174 mg/mL (hydrochlorothiazide) .
- HPLC : Superior sensitivity (LOD: 0.121 mg/mL for eprosartan) but requires internal standardization (e.g., telmisartan) to mitigate matrix effects .
Contradictions and Open Questions
- Dehydration vs. Amorphization : While this compound recrystallizes post-dehydration, other hydrates (e.g., trehalose) form amorphous phases under rapid dehydration. The role of crystal structure in this divergence remains unresolved .
- Bioavailability Variability : Despite formulation advances (e.g., proniosomes), in vivo performance data are limited, necessitating further pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
